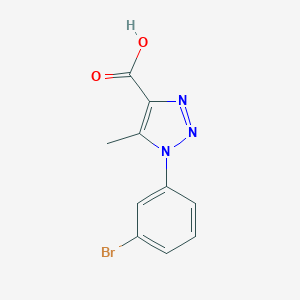
1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (abbreviated as BMTCA) is a heterocyclic carboxylic acid that has been studied extensively in recent years. BMTCA is a synthetic compound that has been found to have potential applications in the fields of pharmaceuticals, medicine, and chemistry. It is a promising compound due to its unique structure, which includes a bromine atom and a triazole ring. BMTCA has been found to possess a variety of properties that make it an attractive choice for research and development.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antimicrobial Agents
This compound has been explored for its potential in developing new antimicrobial agents. The presence of the triazole ring, known for its biological activity, makes it a candidate for synthesizing derivatives that could fight Gram-positive pathogens, particularly those associated with biofilm infections like Enterococcus faecium .
Pharmacology: Antileishmanial and Antimalarial Activities
In pharmacology, derivatives of this compound have shown promising antileishmanial and antimalarial activities. These properties are significant in the search for new treatments against leishmaniasis and malaria, diseases affecting millions worldwide .
Biochemistry: Enzyme Inhibition Studies
The compound’s derivatives have been utilized in biochemistry for enzyme inhibition studies. This is crucial for understanding disease mechanisms and developing drugs that can modulate enzyme activity in pathological conditions .
Material Science: Dynamic Click Chemistry
In material science, the compound’s derivatives can be used in dynamic click chemistry applications. This includes creating reversible bonds in polymers or coatings, which can lead to the development of self-healing materials .
Environmental Science: Analytical Applications
While direct applications in environmental science were not found, related compounds with bromophenyl groups have been used in analytical chemistry as reagents. These applications could potentially extend to environmental monitoring and pollutant detection .
Agriculture: Pest and Disease Control
Compounds with the triazole core are known for their use in agriculture, particularly in pest and disease control. They can serve as the basis for synthesizing pesticides or fungicides that help protect crops from various diseases and pests .
Organic Synthesis: Building Blocks
The compound serves as a building block in organic synthesis. Its derivatives can be used to create complex molecules for various chemical reactions, contributing to the synthesis of new organic compounds with potential applications across different fields .
Drug Design and Discovery: Lead Compound Development
In drug discovery, the compound’s structure is valuable for designing new drugs. Its derivatives can act as lead compounds for developing novel therapeutics, thanks to their diverse pharmacological effects .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that compounds with similar structures, such as 1° benzylic halides, typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTYOFQUENAVEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179261 |
Source


|
| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
20725-34-2 |
Source


|
| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)
![3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-5-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B475020.png)
![6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475029.png)


![6-(3-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475037.png)
![2,4-Dichlorophenyl [3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B475038.png)
![ethyl (3-{[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475046.png)
![ethyl (3-{[5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475047.png)

![1H-indole-2,3-dione 3-[N-(1-adamantyl)thiosemicarbazone]](/img/structure/B475081.png)


![3-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B475275.png)